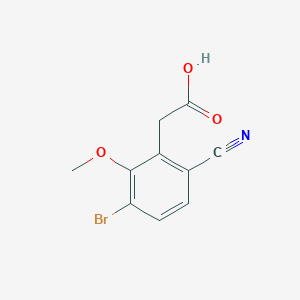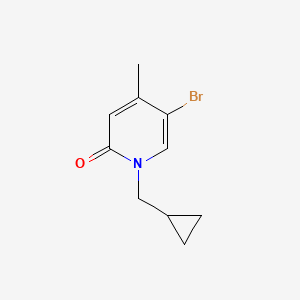
3-Bromo-6-cyano-2-methoxyphenylacetic acid
Vue d'ensemble
Description
3-Bromo-6-cyano-2-methoxyphenylacetic acid (BCMP) is an organic compound that plays an important role in scientific research. It is a versatile reagent that can be used in a variety of synthetic and analytical methods. BCMP is also known as 2-bromo-6-cyano-3-methoxyphenylacetic acid and is a derivative of phenylacetic acid. It has a wide range of applications in the field of synthetic organic chemistry and has been used in many scientific studies.
Mécanisme D'action
BCMP is a versatile reagent that has a variety of mechanisms of action. In organic synthesis, BCMP acts as a catalyst, accelerating the reaction rate of organic compounds. In analytical chemistry, BCMP acts as an extraction reagent, allowing the extraction of organic compounds from a sample. In the synthesis of heterocyclic compounds, BCMP acts as an activating agent, allowing the formation of carbon-carbon bonds.
Biochemical and Physiological Effects
BCMP has been studied for its biochemical and physiological effects. Studies have shown that BCMP has a variety of biological activities, including anti-inflammatory, anti-cancer, anti-diabetic, and anti-microbial activities. In addition, BCMP has been found to inhibit the growth of certain bacteria, fungi, and viruses.
Avantages Et Limitations Des Expériences En Laboratoire
BCMP has several advantages for lab experiments. It is a versatile reagent that can be used in a variety of synthetic and analytical methods. It is also a relatively inexpensive reagent that is readily available. However, BCMP is also highly reactive, so care must be taken when handling and storing it.
Orientations Futures
BCMP has a wide range of applications in the field of synthetic organic chemistry and has been used in many scientific studies. There are many potential future directions for BCMP research, including the development of new synthetic methods, the development of new analytical methods, and the development of new pharmaceuticals. Additionally, BCMP can be used in the development of new materials, such as polymers and nanomaterials. Finally, BCMP can be used in the development of new catalysts and in the development of new methods for the synthesis of heterocyclic compounds.
Applications De Recherche Scientifique
BCMP is a versatile reagent that can be used in a variety of synthetic and analytical methods. It is commonly used as a catalyst in organic synthesis, as a reagent for the synthesis of esters, amides, and other compounds, and as a reagent for the synthesis of heterocyclic compounds. BCMP is also used in the synthesis of organic and inorganic compounds, in the analysis of organic compounds, and in the preparation of organic compounds for spectroscopic analysis.
Propriétés
IUPAC Name |
2-(3-bromo-6-cyano-2-methoxyphenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO3/c1-15-10-7(4-9(13)14)6(5-12)2-3-8(10)11/h2-3H,4H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZLFIAIXVRUDNL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1CC(=O)O)C#N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-6-cyano-2-methoxyphenylacetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-yl]-pentanoic acid methyl ester](/img/structure/B1413741.png)

![(2S)-2-[(3,3-difluoropyrrolidin-1-yl)methyl]piperidine](/img/structure/B1413744.png)

![{[Amino(prop-2-yn-1-ylsulfanyl)methylidene]amino}[(4-fluorophenyl)methylidene]amine hydrochloride](/img/structure/B1413749.png)

![1H-Pyrazole, 1-[[2-(difluoromethoxy)phenyl]methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-](/img/structure/B1413751.png)
![1H-Pyrazole, 1-[(2,3-dichlorophenyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-](/img/structure/B1413752.png)
![1-[(6-Bromopyridin-2-yl)methyl]azepane](/img/structure/B1413753.png)


